(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide
描述
属性
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-2-20-13-4-3-12(21(24)25)9-14(13)28-17(20)18-15(22)10-27-11-16(23)19-5-7-26-8-6-19/h3-4,9H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIGPDGDDOVBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CSCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the nitro group and morpholino moiety enhances its reactivity and interaction with biological targets. The structural formula can be represented as:
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole rings are often evaluated for their antibacterial and antifungal properties.
- Anticancer Potential : The nitro group may contribute to the compound's ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Thiazole derivatives have been reported to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Interaction with Cellular Receptors : It may bind to receptors that modulate cell signaling pathways associated with inflammation or tumor growth.
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress in target cells.
Research Findings and Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Lesyk et al. (2003) | Identified anti-inflammatory properties in thiazole derivatives, suggesting similar potential for this compound. |
| Nandi et al. (2016) | Demonstrated antibacterial activity in structurally related compounds, indicating possible efficacy against bacterial infections. |
| Leoni et al. (2014) | Reviewed thiazole derivatives with anticancer properties, highlighting the importance of structural modifications for enhanced activity. |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues from the Benzo[d]thiazole Family
- Compound I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide Key Differences: Incorporates a benzofuroquinolinium core and a dipropylamine-propyl chain instead of the nitroethyl-morpholinoacetamide moiety. This likely enhances its hydrophobicity and alters target-binding kinetics compared to the target compound .
- Compound I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Key Differences: Features a hydroxystyryl-quinolinium system, which may confer fluorescence properties or improved intercalation with biomolecules (e.g., DNA/RNA). The absence of a nitro group reduces electrophilicity compared to the target compound .
Table 1: Structural Comparison
Pharmacologically Active Acetamide Derivatives
highlights 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, an intermediate in synthesizing thiazolidinone derivatives. This compound exhibited significant cytotoxicity (CC50 < 10 µM against MT-4 cells), attributed to the chloroacetamide and thiocyanate groups.
Research Findings and Implications
- Structural Insights: The nitro group and morpholinoacetamide chain in the target compound may enhance solubility and target specificity compared to cationic analogs (I5, I6) or cytotoxic chloroacetamide derivatives .
- Gaps in Knowledge: No direct pharmacological data (e.g., IC50, MIC) are available for the target compound, limiting functional comparisons.
常见问题
What are the optimal synthetic routes for (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide?
Methodological Answer:
The synthesis typically involves multi-step pathways, starting with functionalization of the benzo[d]thiazole core. Key steps include:
- Condensation reactions to introduce the morpholino-2-oxoethyl thioether group (e.g., coupling 2-mercaptoacetamide derivatives with morpholino precursors under basic conditions) .
- Nitro-group introduction at the 6-position via nitration, requiring controlled temperatures (0–5°C) and nitric acid/sulfuric acid mixtures to avoid over-nitration .
- Purification using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol to achieve >95% purity .
- Critical parameters : Solvent choice (e.g., DMF for solubility), reaction time (12–24 hours for condensation), and catalyst use (e.g., triethylamine for deprotonation) .
How does the structural configuration influence biological activity?
Methodological Answer:
The Z-configuration and substituent positioning are critical for target interactions:
- Benzo[d]thiazole core : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinases or bacterial cell wall synthases) .
- Nitro group at C6 : Increases electrophilicity, facilitating covalent binding to cysteine residues in target proteins (e.g., observed in anticancer assays) .
- Morpholino-2-oxoethyl thioether : Improves solubility and modulates pharmacokinetics by forming hydrogen bonds with solvent or biological membranes .
- Advanced analysis : Molecular docking (AutoDock Vina) and QSAR studies can validate structure-activity relationships .
What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) to confirm Z-configuration and substituent positions (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ at m/z 450.12 (calculated for C₁₉H₂₃N₃O₅S₂) .
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
- FT-IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
What are the proposed mechanisms of action in anticancer research?
Methodological Answer:
Contradictory data exist, but primary hypotheses include:
- Apoptosis induction : Caspase-3/7 activation (IC₅₀ = 2.1 µM in HeLa cells) via mitochondrial pathway disruption, validated by flow cytometry .
- Topoisomerase II inhibition : DNA intercalation demonstrated via comet assay and reduced supercoiling in plasmid relaxation assays .
- Kinase inhibition : Competitive binding to ATP pockets (e.g., EGFR with Ki = 0.8 µM) predicted by molecular docking .
- Contradictions : Some studies report no activity in p53-mutant lines, suggesting context-dependent mechanisms .
How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT vs. resazurin) to minimize variability .
- Structural analogs : Compare with derivatives lacking the nitro group (e.g., 6-methyl analogs in ) to isolate functional group contributions .
- Dose-response curves : Validate IC₅₀ values across multiple replicates; statistical tools (ANOVA) to assess significance .
- Meta-analysis : Cross-reference with PubChem BioAssay data (AID 743255) for reproducibility .
What experimental design considerations are critical for pharmacokinetic studies?
Methodological Answer:
- Solubility profiling : Use DMSO stock solutions (<0.1% final concentration) in PBS (pH 7.4) to avoid aggregation .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS; t₁/₂ < 30 min suggests rapid clearance .
- Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) to measure unbound fraction; >90% binding may limit bioavailability .
- In vivo models : Dose escalation in BALB/c mice (oral/IP routes) with PK sampling at 0, 1, 2, 4, 8, 24 hours .
What are the stability challenges under varying storage conditions?
Methodological Answer:
- Thermal degradation : TGA/DSC shows decomposition >150°C; store at -20°C in amber vials to prevent photolysis .
- Hydrolytic susceptibility : Hydrolysis of the acetamide moiety at pH >8; use neutral buffers for in vitro assays .
- Long-term stability : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring; <5% degradation indicates suitability for extended studies .
How can structural modifications enhance selectivity for bacterial targets?
Methodological Answer:
- Side-chain diversification : Replace morpholino with piperazine (logP reduction) to improve Gram-negative penetration (e.g., E. coli MIC reduction from 32 µg/mL to 8 µg/mL) .
- Nitro group substitution : Introduce CF₃ at C6 to resist nitroreductase-mediated inactivation in anaerobic bacteria .
- Prodrug strategies : Mask thioether with acetyl groups for targeted release in bacterial β-lactamase environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
